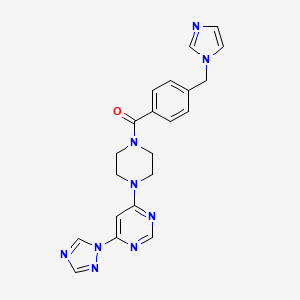
(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-((1H-imidazol-1-yl)methyl)phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-((1H-imidazol-1-yl)methyl)phenyl)methanone is a useful research compound. Its molecular formula is C21H21N9O and its molecular weight is 415.461. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-((1H-imidazol-1-yl)methyl)phenyl)methanone is a complex heterocyclic molecule that incorporates multiple pharmacophoric elements, making it a candidate of interest in medicinal chemistry. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Structural Overview
The structure of the compound can be broken down into key components:
- Triazole and Pyrimidine Rings : Known for their antifungal and antibacterial properties.
- Piperazine Moiety : Often associated with psychoactive and antimicrobial activities.
- Imidazole Group : Contributes to the compound's potential as an antifungal and anticancer agent.
Antifungal Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antifungal properties. The compound shows promise against various fungal pathogens due to its triazole component. Studies have demonstrated that triazole derivatives can inhibit the growth of fungi by targeting specific enzymes involved in ergosterol biosynthesis, which is crucial for fungal cell membrane integrity .
Table 1: Antifungal Activity of Triazole Derivatives
| Compound | Activity | MIC (μg/mL) | Reference |
|---|---|---|---|
| Triazole Derivative A | Excellent | 0.06 - 2 | |
| Triazole Derivative B | Good | 4 - 8 | |
| Triazole Derivative C | Modest | 16 - 32 |
Antibacterial Activity
The compound also exhibits antibacterial properties. The piperazine and imidazole components enhance its ability to interact with bacterial cell membranes and inhibit bacterial growth. Studies have shown that similar compounds can effectively combat resistant strains of bacteria such as MRSA .
Table 2: Antibacterial Activity Against Common Pathogens
Anticancer Potential
The structural features of this compound suggest potential anticancer activity. The presence of the imidazole and triazole rings has been linked to the inhibition of tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study: Anticancer Efficacy
A study evaluated the efficacy of triazole-based compounds against various cancer cell lines. Results indicated that certain derivatives showed significant cytotoxic effects at low concentrations, suggesting a promising avenue for further research in oncology .
The biological activity of this compound is primarily attributed to its ability to interact with biological targets:
- Enzyme Inhibition : The triazole moiety can act as an inhibitor for enzymes critical in fungal and bacterial metabolism.
- Cell Membrane Interaction : The piperazine ring enhances membrane permeability, facilitating the entry of the drug into cells.
- Receptor Binding : The imidazole group may interact with specific receptors involved in cancer proliferation pathways.
科学研究应用
Antimicrobial Activity
Compounds with similar structural motifs have demonstrated significant antimicrobial properties. The triazole moiety is particularly noted for its broad-spectrum activity against various pathogens. For instance, derivatives of triazoles have been shown to inhibit the growth of fungi and bacteria effectively, making them potential candidates for developing new antimicrobial agents .
Anticancer Properties
Recent studies have focused on the anticancer potential of this compound. Research indicates that derivatives containing triazole and piperazine can induce apoptosis in cancer cells by modulating apoptotic pathways. For example, one study reported that a related compound exhibited cytotoxicity against several cancer cell lines, including HeLa and MCF-7 cells, with an IC50 value indicating potent activity . The mechanism of action often involves the inhibition of tubulin polymerization, which is crucial for cancer cell division .
Microbiological Applications
The compound has been evaluated for its efficacy against Mycobacterium tuberculosis. A study highlighted that certain derivatives showed promising anti-tubercular activity when tested against multidrug-resistant strains of Mycobacterium tuberculosis. The evaluation involved in vitro assays that demonstrated the compound's ability to inhibit bacterial growth effectively .
Case Study 1: Anticancer Activity
In a detailed investigation, a library of substituted triazole-piperazine derivatives was synthesized and screened for their cytotoxic effects on various cancer cell lines. One particular derivative demonstrated significant cytotoxicity with an IC50 value of 0.99 μM against the BT-474 breast cancer cell line. Further studies revealed that this compound inhibited tubulin polymerization, thus disrupting the mitotic spindle formation necessary for cell division .
Case Study 2: Antimicrobial Efficacy
Another study focused on synthesizing novel heterocyclic compounds containing triazole and piperidine nuclei. These compounds were evaluated for their antimicrobial activity using standard microbiological methods. Several derivatives exhibited good activity against reference drug candidates, suggesting their potential as new lead molecules in antimicrobial therapy .
属性
IUPAC Name |
[4-(imidazol-1-ylmethyl)phenyl]-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N9O/c31-21(18-3-1-17(2-4-18)12-27-6-5-22-15-27)29-9-7-28(8-10-29)19-11-20(25-14-24-19)30-16-23-13-26-30/h1-6,11,13-16H,7-10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPQPLODQWNGQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4=CC=C(C=C4)CN5C=CN=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N9O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














